
2-Bromo-N-(4-methylphenyl)acetamide
Overview
Description
2-Bromo-N-(4-methylphenyl)acetamide (CAS: 5343-65-7) is a brominated acetamide derivative with the molecular formula C₉H₁₀BrNO and a molecular weight of 228.09 g/mol . Its structure features a methyl substituent at the para position of the phenyl ring, which influences its physicochemical properties, such as solubility, melting point, and reactivity. This compound serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-(4-methylphenyl)acetamide typically involves the bromination of N-(4-methylphenyl)acetamide. One common method is the reaction of N-(4-methylphenyl)acetamide with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized for high yield and purity, and the product is purified through crystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form N-(4-methylphenyl)acetamide.
Oxidation Reactions: Under specific conditions, the compound can undergo oxidation to form corresponding oxidized products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed:
Substitution Reactions: Various substituted acetamides.
Reduction Reactions: N-(4-methylphenyl)acetamide.
Oxidation Reactions: Corresponding oxidized derivatives.
Scientific Research Applications
Chemistry: 2-Bromo-N-(4-methylphenyl)acetamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in the synthesis of bioactive molecules for biological assays.
Medicine: Research is ongoing to explore the compound’s potential as a precursor for drug development. It is investigated for its cytotoxic, anti-inflammatory, and analgesic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The bromine atom in the compound can participate in electrophilic substitution reactions, making it a versatile intermediate in organic synthesis. The compound’s biological activities are attributed to its ability to interact with cellular components, leading to various biochemical effects.
Comparison with Similar Compounds
The following analysis compares 2-Bromo-N-(4-methylphenyl)acetamide with other bromoacetamides and substituted phenylacetamides, focusing on substituent effects, physical properties, and applications.
Substituent Effects on Physical Properties
Table 1: Melting Points and Molecular Weights of Selected Bromoacetamides
Key Observations :
- Electron-withdrawing groups (e.g., Br, Cl) increase molecular weight and often elevate melting points due to enhanced dipole-dipole interactions. For example, the 4-bromo derivative melts at 148–150°C .
- Electron-donating groups (e.g., CH₃, OCH₃) generally reduce melting points, but steric and crystallinity effects can override this trend. For instance, methoxy-substituted analogs in show higher melting points (150–167°C) due to extended conjugation and crystal packing .
Structural and Reactivity Comparisons
Halogen-Substituted Derivatives
- 4-Bromo vs. 4-Methyl: The 4-bromo analog (293.00 g/mol) is heavier and more polar than the 4-methyl compound, making it less soluble in nonpolar solvents. Bromine’s electronegativity enhances reactivity in nucleophilic substitutions, which is exploited in cross-coupling reactions .
Methoxy- and Alkoxy-Substituted Derivatives
- However, in , derivatives with multiple methoxy groups (e.g., 7e with three methoxy groups) exhibit higher melting points (166–167°C), suggesting improved crystal lattice stability .
- 4-Ethoxy Derivative (CAS: 34325-71-8): The ethoxy group’s larger size may reduce solubility compared to methoxy analogs .
Fluorinated Derivatives
- 4-Fluoro Derivative : The fluorine atom’s electronegativity and small size enhance metabolic stability and bioavailability, making this compound useful in medicinal chemistry. However, its lower molecular weight (215.06 g/mol) may increase volatility .
Key Insights :
- Antimicrobial Activity: Thiophene- and trifluoromethyl-substituted analogs exhibit promising activity against Trypanosoma cruzi and mycobacteria .
- Proteomic Applications : BTFMA is a popular 19F-probe but suffers from off-target interactions with detergent proteomicelles, highlighting the need for careful experimental design .
Biological Activity
2-Bromo-N-(4-methylphenyl)acetamide, also known as 2-bromo-N-p-tolyl-acetamide, is an organic compound with significant biological activity. This article reviews its synthesis, properties, and biological applications, supported by relevant studies and data.
- Molecular Formula : C9H10BrNO
- Molecular Weight : 228.086 g/mol
- CAS Number : 5343-65-7
- Melting Point : 106.8 °C
- Boiling Point : 355.3 °C at 760 mmHg
- Density : 1.5 g/cm³
- LogP : 2.401 (indicating moderate lipophilicity)
Synthesis
The compound can be synthesized through the reaction of bromoacetyl bromide with p-toluidine in a basic medium. The process typically involves:
- Preparation of Bromoacetyl Bromide : Reacting acetic acid with bromine.
- N-Alkylation : The bromoacetyl bromide is then reacted with p-toluidine in the presence of a base such as sodium carbonate to yield this compound.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various strains of bacteria and fungi. In a study evaluating several N-substituted acetamides, it was found that the presence of the bromine atom enhances the compound's potency against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis .
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. A study highlighted that compounds similar to this compound demonstrated inhibitory effects on acetylcholinesterase (AChE), suggesting potential applications in enhancing cholinergic transmission in the brain . This activity is attributed to the structural similarity with known AChE inhibitors.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. It was observed that the compound induces apoptosis in human cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction . A detailed analysis revealed that at concentrations above 50 µM, significant cell death was observed, indicating its potential as a chemotherapeutic agent.
Case Studies
- Study on Antibacterial Activity :
- Cholinesterase Inhibition Study :
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-Bromo-N-(4-methylphenyl)acetamide?
- The compound is typically synthesized via bromination of N-(4-methylphenyl)acetamide using brominating agents like bromine or N-bromosuccinimide (NBS). Reactions are conducted in inert solvents (e.g., dichloromethane) under controlled temperatures to ensure regioselectivity. Yields exceeding 90% have been reported for structurally similar bromoacetamides using these methods . Characterization via - and -NMR confirms the presence of the bromoacetamide moiety (e.g., δ ~4.0 ppm for CH-Br and δ ~165 ppm for the carbonyl carbon) .
Q. How can the purity and structural integrity of this compound be validated?
- Combine chromatographic (HPLC, TLC) and spectroscopic techniques:
- NMR : Verify substituent positions via chemical shifts and coupling patterns.
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H] peak at m/z 242.0 for CH_{10BrNO).
- Elemental Analysis : Ensure stoichiometric agreement (e.g., C: 44.65%, H: 4.17%, N: 5.79%) .
Q. What safety precautions are critical when handling this compound?
- Use personal protective equipment (gloves, goggles) due to its irritant properties. Avoid inhalation/ingestion, and work in a fume hood. Safety data for analogous bromoacetamides indicate hazards such as H303 (harmful if swallowed) and H313 (skin irritation) . Store in airtight containers away from light and moisture .
Advanced Research Questions
Q. How do crystallographic studies inform the reactivity and intermolecular interactions of this compound?
- Single-crystal X-ray diffraction reveals key structural features:
- Conformation : The N–H bond is anti-perpendicular to the C=O and C–Br bonds, favoring hydrogen bonding with adjacent molecules.
- Packing : Br···O halogen bonding (distance ~3.3 Å) stabilizes the crystal lattice, influencing solubility and melting points.
- Software : Refine data using SHELXL (for small molecules) and validate with PLATON to check for twinning or disorder .
Q. What methodological challenges arise in optimizing nucleophilic substitution reactions with this compound?
- Competing Reactions : Bromine’s electrophilicity may lead to over-alkylation or hydrolysis. Mitigate by:
- Using anhydrous conditions and non-polar solvents (e.g., THF).
- Employing mild nucleophiles (e.g., amines with bulky substituents) to reduce side reactions.
- Kinetic vs. Thermodynamic Control : Monitor reaction progress via -NMR to identify intermediates (e.g., enolate formation at δ ~5.5 ppm) .
Q. How do electronic and steric effects of the 4-methylphenyl group influence biological activity compared to other analogs?
- Comparative Studies : Replace the 4-methyl group with electron-withdrawing (e.g., -NO) or donating (-OCH) substituents. Assess bioactivity (e.g., enzyme inhibition) via IC assays.
- SAR Insights : The methyl group enhances lipophilicity (logP ~2.1), improving membrane permeability but potentially reducing solubility. Molecular docking (using AutoDock Vina) highlights interactions with hydrophobic binding pockets .
Q. How can contradictions in reported melting points or spectral data be resolved?
- Data Harmonization : Replicate synthesis under standardized conditions (solvent, heating rate). Cross-validate melting points with DSC and compare NMR spectra in identical solvents (e.g., DMSO-d vs. CDCl).
- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., de-brominated species) that may skew physical data .
Q. Methodological Resources
Properties
IUPAC Name |
2-bromo-N-(4-methylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-7-2-4-8(5-3-7)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQGCAMZLLGJBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60201596 | |
Record name | 2-Bromo-N-(4-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60201596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5343-65-7 | |
Record name | 2-Bromo-N-(4-methylphenyl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005343657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5343-65-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=482 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-N-(4-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60201596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-BROMO-N-(4-METHYLPHENYL)ACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FH5D5RXB8Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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